3-[3-(Aminomethyl)phenyl]propan-1-amine
Description
Significance of Diamine Motifs in Chemical Building Blocks
Diamine motifs, which are organic compounds containing two amine functional groups, are of profound importance in the world of chemical synthesis. fiveable.me These structural units are integral to a vast number of biologically active compounds, including many pharmaceuticals and natural products. researchgate.net The presence of two amino groups provides multiple points for molecular elaboration, allowing for the construction of complex architectures and the introduction of diverse functionalities.
The strategic placement of the two amine groups—whether they are vicinal (1,2-), geminal (1,1-), or in a 1,3-relationship as in the subject compound—dictates the molecule's three-dimensional shape and its ability to interact with biological targets or form specific polymeric structures. rsc.orgacs.org Consequently, diamines are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are frequently found in active pharmaceutical ingredients. researchgate.net
Overview of Aromatic-Aliphatic Diamine Scaffolds
Aromatic-aliphatic diamine scaffolds combine the structural features of a rigid aromatic ring with a flexible aliphatic chain bearing two amine groups. This combination allows for the precise spatial arrangement of functional groups, a key factor in designing molecules for specific purposes, such as drug discovery. lifechemicals.com The aromatic portion can engage in pi-stacking and other non-covalent interactions, while the aliphatic diamine part can form hydrogen bonds and coordinate to metal centers. scispace.com This dual nature makes them exceptionally versatile building blocks in both supramolecular chemistry and materials science. scispace.com
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-[3-(aminomethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H16N2/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7H,2,5-6,8,11-12H2 |
InChI Key |
TXERCVLIUNORJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CCCN |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Aminomethyl Phenyl Propan 1 Amine
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.inicj-e.org It involves breaking down the target molecule into simpler, commercially available precursors through a series of imaginary "disconnections" which correspond to the reverse of known chemical reactions. ias.ac.inamazonaws.com
For 3-[3-(Aminomethyl)phenyl]propan-1-amine (Target Molecule 1 ), the most logical disconnections involve the carbon-nitrogen (C-N) bonds of the two primary amine groups. These functional groups are prime candidates for disconnection as numerous methods exist for their formation.
A primary retrosynthetic strategy involves the disconnection of both C-N bonds, suggesting a common precursor that can be functionalized. This leads to two main pathways:
Dinitrile Pathway: Both amine functionalities can be traced back to nitrile groups. This disconnection points towards a dinitrile precursor, specifically 3-(3-cyanophenyl)propanenitrile (2) . The forward reaction would be a double reduction of the nitrile groups. This is often a highly efficient route.
Dihalide Pathway: The amine groups can also be installed via substitution reactions. Disconnecting the C-N bonds leads to a dihalide precursor such as 1,3-bis(bromomethyl)benzene which can be further elaborated, or a precursor like 1-(3-(chloromethyl)phenyl)-3-chloropropane (3) . The forward synthesis would involve amination, potentially through methods like the Gabriel synthesis or direct reaction with ammonia (B1221849).
A secondary approach involves disconnecting one C-N bond and a C-C bond. For instance, the bond between the propyl chain and the benzene (B151609) ring could be disconnected, leading to precursors like a substituted toluene (B28343) and a three-carbon chain with appropriate functional groups. However, building the carbon skeleton and then introducing the amino groups is often more straightforward.
Based on these analyses, the reduction of a dinitrile intermediate stands out as a highly plausible and efficient strategy for constructing the target molecule.
Precursor Design and Selection
The choice of precursors is dictated by the retrosynthetic analysis and the practical availability of starting materials. The most viable pathways originate from aryl halides, carbonyl compounds, nitriles, or nitro compounds.
Aryl halides are versatile precursors in organic synthesis. google.com A potential route to the target molecule could begin with a di-substituted benzene ring, such as 1,3-bis(bromomethyl)benzene. This precursor could undergo nucleophilic substitution with a cyanide source to generate the dinitrile intermediate, which is then reduced. Alternatively, direct amination of aryl dihalides can be employed to form aryldiamines. google.com
Carbonyl compounds serve as key precursors for reductive amination strategies. harvard.eduwikipedia.org A hypothetical precursor for the synthesis of this compound could be a dicarbonyl compound like 3-(3-formylphenyl)propanal . This molecule contains both an aromatic and an aliphatic aldehyde which could, in principle, be converted to primary amines in a one-pot reaction with an ammonia source and a suitable reducing agent. wikipedia.orgjocpr.com
The reduction of nitriles and nitro compounds are fundamental transformations for the synthesis of primary amines.
Nitrile Reduction Pathway: This is arguably one of the most direct methods. The key precursor is 3-(3-cyanophenyl)propanenitrile . This dinitrile can be prepared from commercially available starting materials such as 1,3-dicyanobenzene. The simultaneous reduction of both the aromatic and aliphatic nitrile groups leads directly to the desired diamine. A wide array of reagents can accomplish this transformation, including catalytic hydrogenation and chemical hydrides. wikipedia.orgorganic-chemistry.orgchemguide.co.uk This pathway is attractive due to the high efficiency often associated with nitrile reductions. wikipedia.org
Nitro Compound Reduction Pathway: Another common method for preparing aromatic amines is the reduction of a nitro group. researchgate.net A potential precursor could be a dinitro compound, such as 1-(2-nitroethyl)-3-(nitromethyl)benzene . The synthesis of such a precursor might be more complex than the dinitrile route. Once obtained, the two nitro groups would be reduced simultaneously to the corresponding primary amines. This reduction is typically achieved with high efficiency using methods like catalytic hydrogenation or metal-acid systems (e.g., Fe/HCl). researchgate.net
Direct Synthesis Routes
Direct synthesis routes focus on the key transformations that install the amine functionalities onto a pre-formed carbon skeleton. Catalytic hydrogenation and reductive amination are two of the most powerful methods in this context.
Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles to primary amines due to its economic and environmental advantages. wikipedia.org This method is highly applicable to the reduction of the dinitrile precursor, 3-(3-cyanophenyl)propanenitrile .
The reaction involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. chemguide.co.uk Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide. wikipedia.org Reaction conditions such as temperature, pressure, solvent, and the choice of catalyst are crucial for achieving high selectivity for the primary amine and avoiding the formation of secondary and tertiary amine byproducts. wikipedia.orgcommonorganicchemistry.com The addition of ammonia or a basic substance to the reaction mixture can help suppress the formation of these byproducts. commonorganicchemistry.comgoogle.com For instance, the hydrogenation of 3-phenylpropionitrile, a structurally related mononitrile, has been studied using a Pd/C catalyst under mild conditions (30–80 °C, 6 bar). nih.govnih.govresearchgate.net
| Catalyst System | Substrate Type | Typical Conditions | Selectivity for Primary Amine | Reference |
|---|---|---|---|---|
| Raney Nickel | Aliphatic/Aromatic Nitriles | H₂ (high pressure), Alcohol/NH₃ | Good to Excellent | wikipedia.orgcommonorganicchemistry.com |
| Palladium on Carbon (Pd/C) | Aromatic Nitriles | H₂ (low to medium pressure), Acidic/Biphasic media | Variable, can be optimized | nih.govnih.gov |
| Rhodium (Rh) | Organic Nitriles | H₂ pressure, Basic substance, Biphasic solvent | High | google.comresearchgate.net |
| Cobalt Boride | Aliphatic/Aromatic Nitriles | H₂ pressure | High regioselectivity | wikipedia.org |
Reductive amination is a versatile method for converting carbonyl groups into amines. wikipedia.org This process typically involves the reaction of an aldehyde or ketone with an amine source (like ammonia for primary amines) to form an intermediate imine, which is then reduced in situ to the amine. jocpr.com This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine. wikipedia.orgtandfonline.com
For the synthesis of this compound, a dicarbonyl precursor like 3-(3-formylphenyl)propanal would be required. The reductive amination of this dialdehyde (B1249045) with ammonia would proceed in the presence of a selective reducing agent. Mild reducing agents are preferred as they reduce the iminium ion intermediate faster than the starting carbonyl compound. harvard.edu Commonly used reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are effective under weakly acidic conditions that favor imine formation. harvard.eduwikipedia.org
| Reducing Agent | Typical Substrates | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Weakly acidic (pH ~6-7), Protic solvent | Reduces iminium ion selectively over carbonyls | harvard.eduwikipedia.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Aprotic solvent (e.g., CH₂Cl₂), often with Acetic Acid | Mild, highly selective, broad functional group tolerance | harvard.eduwikipedia.org |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Aldehydes, Ketones | H₂ pressure, Catalyst | "Green" method, atom economical | wikipedia.org |
| Zinc (Zn) / HCl | Aldehydes (with hydroxylamine) | Mild, aqueous conditions | Applicable for one-pot synthesis from aldehydes | tandfonline.com |
Multi-Component Reactions for Carbon-Nitrogen Bond Formation
Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like this compound by combining three or more reactants in a single step. nih.gov These reactions are highly atom-economical and can rapidly generate molecular diversity. nih.gov For the synthesis of polyamines, the Ugi reaction is a particularly promising MCR. nih.gov This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-amide derivative, which can be further elaborated to the desired polyamine.
Another relevant MCR is the A3 coupling reaction, which involves the combination of an aldehyde, an amine, and an alkyne to form propargylamines. nih.gov While not directly yielding the target structure, this methodology provides a versatile platform for creating precursors that can be subsequently reduced and functionalized. Metal-free versions of these reactions are also being developed to enhance their environmental compatibility. nih.gov
The Petasis reaction, or borono-Mannich reaction, is another three-component reaction that could be adapted for the synthesis of precursors to this compound. nih.gov This reaction involves the condensation of an amine, a carbonyl compound, and an organoboronic acid.
| Reaction Name | Reactants | Product Type | Potential Relevance |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Can be used to construct the backbone with subsequent functional group transformations. nih.gov |
| A3 Coupling | Aldehyde, Amine, Alkyne | Propargylamine | Provides a route to aminomethylated structures after reduction of the alkyne. nih.gov |
| Petasis Reaction | Amine, Carbonyl Compound, Organoboronic Acid | Substituted Amine | Offers a pathway to introduce the aminomethylphenyl moiety. nih.gov |
Mannich Reaction Applications in Analogous Structures
The Mannich reaction is a classic three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comwikipedia.org This reaction is a powerful tool for the aminomethylation of various substrates and is widely used in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov
The core of the Mannich reaction is the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgthermofisher.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the active hydrogen compound. wikipedia.org
While direct synthesis of this compound via a single Mannich reaction is complex, the reaction is invaluable for synthesizing analogous structures and key intermediates. For instance, a Mannich reaction could be employed to introduce the aminomethyl group onto a phenylpropanone precursor. prepchem.com Subsequent reduction of the ketone and other functional group manipulations would then lead to the target molecule. The reaction conditions, such as the choice of solvent and catalyst (acidic or basic), can be tailored to optimize the yield and selectivity. nih.gov
For example, the Mannich reaction of a suitable acetophenone (B1666503) derivative with formaldehyde (B43269) and an amine can yield a 3-amino-1-phenylpropan-1-one (B184242) derivative. prepchem.com This intermediate can then undergo reduction to the corresponding amino alcohol.
Stereoselective Synthesis Approaches
The synthesis of enantiomerically pure forms of this compound, which may be crucial for specific applications, requires stereoselective methods.
Chiral Catalyst-Mediated Reductions
Asymmetric reduction of a prochiral ketone intermediate is a common strategy to introduce chirality. Chiral catalysts, such as those based on transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands, can effectively catalyze the hydrogenation of ketones to produce chiral alcohols with high enantioselectivity. nih.govgoogleapis.com For instance, the reduction of a 3-amino-1-phenylpropan-1-one precursor in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can yield an optically active 3-amino-1-phenylpropan-1-ol. googleapis.com
Enzymes, such as ketoreductases, also serve as highly efficient and selective catalysts for the asymmetric reduction of ketones, often operating under mild conditions. mdpi.com
| Catalyst Type | Example | Application |
| Transition Metal Complexes | Iridium with chiral ligands | Asymmetric hydrogenation of ketones and imines. nih.gov |
| Oxazaborolidines | Corey-Bakshi-Shibata (CBS) catalyst | Enantioselective reduction of prochiral ketones. googleapis.com |
| Enzymes | Ketoreductases | Biocatalytic asymmetric reduction of ketones. mdpi.com |
Resolution of Racemic Mixtures
When a stereoselective synthesis is not feasible, the resolution of a racemic mixture is a viable alternative. libretexts.orglibretexts.org This method involves separating the enantiomers of the final compound or a chiral intermediate.
A common approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid, mandelic acid). libretexts.orglibretexts.org The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Once separated, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.
Enzymatic kinetic resolution is another powerful technique. d-nb.info In this method, an enzyme selectively reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, an amine dehydrogenase could be used for the oxidative deamination of one enantiomer, allowing for the isolation of the other. d-nb.info
Asymmetric Induction in Amination Reactions
Asymmetric amination reactions can directly introduce a chiral amine functionality. This can be achieved through various methods, including the use of chiral catalysts or auxiliaries. Reductive amination of a ketone with a chiral amine auxiliary can lead to the formation of a diastereomeric mixture of imines, which can be separated before reduction to the desired chiral amine. sci-hub.se
More advanced methods involve the use of transition metal catalysts with chiral ligands to catalyze the asymmetric reductive amination of ketones with ammonia or an ammonia equivalent. nih.govrsc.org This approach can provide direct access to chiral primary amines with high enantioselectivity. Dynamic kinetic resolution, a process that combines in situ racemization of the starting material with a kinetic resolution, can be employed to convert a racemic starting material into a single enantiomer of the product in high yield. chemsoc.org.cnnih.gov
Protecting Group Strategies for Amine Functionalities
Given the presence of two primary amine groups in this compound, the use of protecting groups is essential for achieving regioselective reactions during its synthesis. springernature.comjocpr.com Protecting groups temporarily mask one or more of the amine functionalities, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.orgchemistrytalk.org
The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. jocpr.com For polyamines, orthogonal protecting group strategies are particularly valuable. nih.gov Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection and functionalization of specific amine groups within the same molecule. organic-chemistry.org
Common amine protecting groups include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and amides, such as trifluoroacetamide. chemistrytalk.org The Boc group is typically removed under acidic conditions, while the Cbz group is removed by hydrogenolysis.
| Protecting Group | Abbreviation | Deprotection Conditions |
| tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) chemistrytalk.org |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |
| Trifluoroacetamide | TFA | Basic hydrolysis |
| Phthalimide | Hydrazinolysis (Gabriel synthesis) nih.gov |
A well-designed protecting group strategy allows for the stepwise construction of the target molecule, ensuring that each reaction occurs at the desired position. For example, one amine group could be protected as a phthalimide, which is stable to many reagents but can be selectively cleaved with hydrazine, while the other amine is protected with a Boc group. nih.gov
Orthogonal Protection Schemes
An orthogonal protection strategy involves the use of multiple protecting groups within the same molecule that can be removed under different, non-interfering reaction conditions. This allows for the selective deprotection of one functional group in the presence of others. For the synthesis of molecules like this compound, where two primary amines of differing reactivity are present, an orthogonal approach is crucial for achieving regioselective modification.
For a diamine containing both a benzylic and an aliphatic amine, one possible orthogonal protection strategy would involve the use of Boc and Cbz groups. The Boc group is labile under acidic conditions, while the Cbz group is typically removed via catalytic hydrogenolysis. This difference in cleavage conditions allows for the selective deprotection of either amine.
Table 1: Common Orthogonal Amine Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Basic conditions (e.g., piperidine) |
A plausible synthetic route could involve the initial protection of both amine functionalities of a suitable precursor, followed by selective deprotection and subsequent modification. For instance, if a synthetic intermediate possesses both the aminomethyl and the 3-aminopropyl side chains on the phenyl ring, a one-pot protection with two different protecting group precursors under carefully controlled conditions, or a stepwise protection, could be employed to install the orthogonal groups.
Research on the selective protection of aromatic versus aliphatic amines has shown that it is possible to achieve regioselectivity based on the differing pKa values of the amino groups. For example, in a molecule containing both an aniline-type amine and an aliphatic amine, it is possible to selectively protect the aromatic amine under specific pH-controlled conditions. While the benzylic amine in this compound is not directly attached to the aromatic ring, its reactivity is influenced by the phenyl group, potentially allowing for selective protection strategies.
Deprotection Methodologies
The selective removal of the chosen protecting groups is a critical step in the synthetic sequence. The conditions for deprotection must be chosen carefully to ensure the integrity of the other protecting group and the rest of the molecule.
Deprotection of the Boc Group:
The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions. A common reagent for this purpose is trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM). The mechanism involves the protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched. The resulting carbamic acid readily decarboxylates to yield the free amine. organic-chemistry.org
Table 2: Reagents for Boc Deprotection
| Reagent | Conditions |
| Trifluoroacetic acid (TFA) | Neat or in DCM, room temperature |
| Hydrochloric acid (HCl) | In an organic solvent (e.g., dioxane, methanol) |
Deprotection of the Cbz Group:
The benzyloxycarbonyl (Cbz) group is most commonly removed by catalytic hydrogenolysis. This method involves the use of hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. These mild conditions are compatible with many other functional groups, making Cbz a versatile protecting group. organic-chemistry.org
Table 3: Conditions for Cbz Deprotection
| Reagent | Catalyst | Solvent |
| Hydrogen gas (H₂) | Palladium on carbon (Pd/C) | Methanol, Ethanol, Ethyl acetate |
The orthogonality of the Boc and Cbz protecting groups is well-established. For a molecule protected with both, treatment with an acid such as TFA will selectively cleave the Boc group, leaving the Cbz group intact. Conversely, subjecting the dually protected molecule to catalytic hydrogenolysis will remove the Cbz group while the Boc group remains unaffected. organic-chemistry.org This selective deprotection allows for the sequential functionalization of the two amine groups in this compound, providing a powerful tool for the synthesis of complex derivatives.
Chemical Reactivity and Transformation of 3 3 Aminomethyl Phenyl Propan 1 Amine
Nucleophilic Reactivity of Primary Amine Groups
The presence of lone pairs of electrons on the nitrogen atoms of the two primary amine groups confers nucleophilic character to 3-[3-(aminomethyl)phenyl]propan-1-amine. These amines can readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds.
Acylation Reactions
The primary amine functionalities of this compound react with acylating agents such as acyl chlorides and acid anhydrides in what is known as a nucleophilic addition-elimination reaction. savemyexams.comlibretexts.org The nitrogen atom's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., a chloride ion) to form a stable amide. chemguide.co.uk Given the presence of two primary amine groups, the reaction can potentially yield mono- or di-acylated products depending on the stoichiometry of the reactants.
| Reactant | Acylating Agent | Potential Product(s) |
|---|---|---|
| This compound | Acetyl Chloride | N-(3-(3-aminopropyl)benzyl)acetamide (mono-acylated) N-(3-(3-acetamidopropyl)benzyl)acetamide (di-acylated) |
| This compound | Benzoyl Chloride | N-(3-(3-aminopropyl)benzyl)benzamide (mono-acylated) N-(3-(3-benzamidopropyl)benzyl)benzamide (di-acylated) |
| This compound | Acetic Anhydride | N-(3-(3-aminopropyl)benzyl)acetamide (mono-acylated) N-(3-(3-acetamidopropyl)benzyl)acetamide (di-acylated) |
Alkylation Reactions
Alkylation of the primary amine groups occurs when this compound is treated with alkyl halides. This reaction proceeds via a nucleophilic aliphatic substitution mechanism. A significant challenge in the alkylation of primary amines is the potential for overalkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. nih.govwikipedia.org Achieving selective mono-alkylation often requires specific strategies, such as using a large excess of the amine or employing protecting groups.
| Degree of Alkylation | Potential Product Structure (Example at one amine) |
|---|---|
| Mono-alkylation (Secondary Amine) | 3-[3-((Methylamino)methyl)phenyl]propan-1-amine |
| Di-alkylation (Tertiary Amine) | 3-[3-((Dimethylamino)methyl)phenyl]propan-1-amine |
| Tri-alkylation (Quaternary Ammonium Salt) | (3-(3-Aminopropyl)benzyl)trimethylammonium iodide |
Imine and Enamine Formation
Primary amines, such as those in this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comorgoreview.com This condensation reaction is typically catalyzed by mild acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgchemistrysteps.com Subsequent dehydration leads to the formation of the carbon-nitrogen double bond of the imine. youtube.com It is important to note that primary amines form imines, whereas secondary amines react with aldehydes and ketones to form enamines. libretexts.org Therefore, this compound will exclusively form imines.
| Reactant | Carbonyl Compound | Potential Imine Product |
|---|---|---|
| This compound | Acetone | N-(Propan-2-ylidene)-3-(3-(aminomethyl)phenyl)propan-1-amine |
| This compound | Benzaldehyde | N-Benzylidene-3-(3-(aminomethyl)phenyl)propan-1-amine |
| This compound | Cyclohexanone | N-Cyclohexylidene-3-(3-(aminomethyl)phenyl)propan-1-amine |
Reactions Involving the Aromatic Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic attack, allowing for the introduction of new functional groups. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution Patterns
The aromatic ring has two substituents: an aminomethyl group (-CH₂NH₂) and a 3-aminopropyl group (-CH₂CH₂CH₂NH₂). Both are fundamentally alkyl groups attached to the ring, and alkyl groups are known to be activating and ortho-, para-directing in electrophilic aromatic substitution (EAS). pressbooks.publibretexts.org This is due to their electron-donating inductive effect, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org
However, the basic nature of the amine groups means that under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), they will be protonated to form ammonium groups (-CH₂NH₃⁺ and -CH₂CH₂CH₂NH₃⁺). These positively charged groups are strongly deactivating and meta-directing due to their powerful electron-withdrawing inductive effect. youtube.com Therefore, the substitution pattern is highly dependent on the reaction conditions.
| Reaction | Typical Reagents | Dominant Product Orientation | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Meta-substitution | Strongly acidic conditions lead to protonation of the amine groups, making them deactivating and meta-directing. |
| Halogenation | Br₂, FeBr₃ | Ortho-, Para-substitution | Under non-acidic or mildly acidic conditions, the activating nature of the alkyl groups directs substitution to the ortho and para positions. |
| Sulfonation | SO₃, H₂SO₄ | Meta-substitution | Strongly acidic conditions result in protonated, meta-directing ammonium groups. |
| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ | Reaction is unlikely to proceed | The Lewis acid catalyst (AlCl₃) will complex with the basic amine groups, deactivating the ring and preventing the reaction. |
Metal-Catalyzed Cross-Coupling Reactions at Substituted Positions
The aromatic ring of this compound does not inherently possess a leaving group suitable for traditional metal-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. eie.grmdpi.com However, the molecule can be derivatized to participate in such transformations. For instance, an electrophilic aromatic substitution reaction, such as bromination, could first be employed to install a halogen atom onto the ring. This functionalized intermediate could then serve as a substrate in a subsequent palladium-catalyzed cross-coupling reaction to form new carbon-carbon or carbon-nitrogen bonds. While direct C-H activation and functionalization of arenes is a developing field, it typically requires specific directing groups or harsh conditions. rsc.orgrsc.org
| Step | Reaction Type | Example Transformation | Purpose |
|---|---|---|---|
| 1 | Electrophilic Aromatic Substitution (Bromination) | Introduction of a bromine atom at an ortho- or para- position. | Installs a leaving group necessary for cross-coupling. |
| 2 | Suzuki Coupling | Reaction of the brominated intermediate with an arylboronic acid in the presence of a palladium catalyst. | Forms a new carbon-carbon bond, creating a biaryl structure. |
Oxidative and Reductive Transformations
The presence of two primary amine functionalities and benzylic hydrogens in this compound suggests a susceptibility to a range of oxidative and reductive reactions.
The primary amine groups of this compound can undergo oxidation to form various products depending on the reagents and reaction conditions. Mild oxidizing agents can lead to the formation of imines or oximes, while stronger oxidants can result in the cleavage of the C-N bond. The benzylic position (the carbon atom of the aminomethyl group attached to the phenyl ring) is also prone to oxidation. An analogous reaction is the Sommelet reaction of m-xylylenediamine (B75579), which yields isophthalaldehyde. wikipedia.org This suggests that under similar conditions, the aminomethyl group of this compound could be oxidized to an aldehyde.
Reductive transformations of this compound can involve either the aromatic ring or potentially the amine groups under specific conditions. A key reductive pathway is the hydrogenation of the benzene ring. For instance, m-xylylenediamine can be hydrogenated to 1,3-cyclohexanedimethanamine (B1196822) using a ruthenium catalyst. rsc.org This indicates that the aromatic ring of this compound can be reduced to a cyclohexane (B81311) ring, yielding 3-[3-(aminomethyl)cyclohexyl]propan-1-amine. This transformation would convert the aromatic core into a saturated cyclic system, significantly altering the molecule's three-dimensional structure and properties. Such reductions are typically achieved under high pressure and temperature with catalysts like platinum, palladium, or nickel. msu.edulibretexts.orglibretexts.org
| Transformation Type | Analogous Reactant | Reaction | Product | Reference |
|---|---|---|---|---|
| Oxidation | m-Xylylenediamine | Sommelet Reaction | Isophthalaldehyde | wikipedia.org |
| Reduction | m-Xylylenediamine | Catalytic Hydrogenation (Ru catalyst) | 1,3-Cyclohexanedimethanamine | rsc.org |
Cyclization Reactions and Heterocycle Formation
The bifunctional nature of this compound, possessing two primary amine groups at a defined distance, makes it a prime candidate for various cyclization reactions to form both simple heterocycles and complex macrocyclic structures.
Intramolecular Cyclization Pathways
Formation of Macrocyclic Structures
The diamine structure of this compound makes it a valuable building block for the synthesis of macrocyclic compounds. In these reactions, the diamine typically reacts with a dielectrophilic component, leading to the formation of a large ring structure. The principles of macrocyclization often require high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
An analogous compound, 1,3-bis(aminomethyl)benzene (m-xylylenediamine), is utilized in the synthesis of various macrocycles. mdpi.com For example, it can be reacted with dicarboxylic acids or their derivatives to form macrocyclic amides, or with dialdehydes to produce macrocyclic imines, which can be subsequently reduced to the corresponding amines. The size of the resulting macrocycle is determined by the length and geometry of both the diamine and the dielectrophile. Given the structural similarity, this compound is expected to participate in similar macrocyclization reactions, yielding novel macrocycles with an embedded propanamine side chain. These macrocycles could exhibit interesting host-guest chemistry and find applications in areas such as molecular recognition and catalysis.
| Reactant A | Reactant B (Dielectrophile) | Resulting Macrocycle Type | Potential Application |
|---|---|---|---|
| This compound | Dicarboxylic Acid / Diacyl Chloride | Macrocyclic Diamide | Complexation of metal ions |
| This compound | Dialdehyde (B1249045) | Macrocyclic Diimine (reducible to Diamine) | Catalysis, Anion binding |
| This compound | Dihalide | Macrocyclic Secondary Diamine | Supramolecular assemblies |
Derivatization Strategies for Analytical and Functional Enhancement
Fluorescent and Chromogenic Labeling for Spectroscopic Detection
The introduction of fluorescent and chromogenic tags to the primary amine groups of "3-[3-(Aminomethyl)phenyl]propan-1-amine" is a common strategy to enable or enhance its detection by spectroscopic methods, such as UV-Vis or fluorescence spectroscopy.
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are two widely used reagents for the derivatization of primary amines.
Dansyl Chloride Derivatization: Dansyl chloride reacts with the primary amino groups of "this compound" in alkaline conditions to form highly fluorescent sulfonamide adducts. researchgate.net This reaction is robust and results in derivatives with strong fluorescence, typically with excitation around 340 nm and emission around 510 nm, which significantly lowers the limit of detection. usda.gov The resulting dansylated derivative also exhibits increased hydrophobicity, which can be advantageous for reversed-phase HPLC separation.
Fmoc Chloride Derivatization: Fmoc-Cl is another effective reagent that reacts with primary amines to produce stable, highly fluorescent derivatives. ikm.org.my The derivatization is typically carried out in a buffered aqueous-organic mixture at room temperature. ikm.org.my The resulting Fmoc-adducts can be detected by both UV absorbance (around 265 nm) and fluorescence (excitation at 266 nm, emission at 305 nm), offering flexibility in detection methods. nih.gov
Table 1: Comparison of Dansyl and Fmoc Derivatization for Aromatic Diamines
| Feature | Dansyl Chloride | Fmoc Chloride |
|---|---|---|
| Reaction pH | Alkaline (typically pH 9.5-10.5) | Alkaline (typically pH 8-10) |
| Typical Solvent | Acetone-water mixture | Acetonitrile-water with borate (B1201080) buffer |
| Reaction Time | 30-60 minutes | 15-40 minutes |
| Excitation Wavelength | ~340 nm | ~266 nm |
| Emission Wavelength | ~510 nm | ~305 nm |
| Derivative Stability | Good | Very Good |
This table presents typical conditions for the derivatization of aromatic diamines and may require optimization for "this compound".
O-Phthalaldehyde (B127526) (OPA) is a classic derivatizing agent that reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. diva-portal.org This reaction is rapid, typically completing within a minute at room temperature, making it suitable for automated pre-column derivatization in HPLC systems. diva-portal.org The resulting derivatives are intensely fluorescent, with excitation and emission wavelengths around 340 nm and 455 nm, respectively, allowing for very low detection limits. interchim.fr However, a notable drawback of OPA derivatives is their potential instability, which necessitates controlled reaction and injection times. diva-portal.org
Table 2: OPA Derivatization Parameters for Primary Amines
| Parameter | Value |
|---|---|
| Reagent | O-Phthalaldehyde (OPA) with a thiol (e.g., 2-mercaptoethanol) |
| Reaction pH | 9.0 - 11.5 |
| Reaction Time | ~1 minute |
| Excitation Wavelength | ~340 nm |
| Emission Wavelength | ~455 nm |
| Key Advantage | Fast reaction, high sensitivity |
| Key Disadvantage | Derivative instability |
This table outlines general parameters for OPA derivatization of primary amines and would likely be applicable to "this compound".
Mass Spectrometry Derivatization for Enhanced Fragmentation and Ionization
Derivatization can also be employed to improve the analysis of "this compound" by mass spectrometry, primarily by enhancing ionization efficiency and directing fragmentation pathways.
For ESI-MS, derivatization with a "charge-tagging" reagent can significantly improve the ionization efficiency of the analyte. These reagents typically contain a pre-charged or easily ionizable group, such as a quaternary ammonium (B1175870) or phosphonium (B103445) ion. By attaching such a tag to the amine groups of "this compound," the resulting derivative carries a fixed positive charge, leading to a stronger signal in the positive ion mode of ESI-MS. This is particularly beneficial for compounds that may not ionize efficiently on their own.
Photodissociation mass spectrometry is an advanced technique that utilizes photons to induce fragmentation. nih.gov Derivatizing "this compound" with a photo-cleavable tag can enable targeted fragmentation. These tags are designed to absorb light at a specific wavelength, leading to the cleavage of a specific bond within the tag and subsequent fragmentation of the analyte molecule. This approach can provide more controlled and informative fragmentation patterns compared to traditional collision-induced dissociation (CID), aiding in structural elucidation. nih.gov
Derivatization for Chromatographic Separation Optimization
The polar nature of "this compound" can lead to poor retention and peak shape in reversed-phase HPLC. Derivatization can be used to increase the hydrophobicity of the molecule, thereby improving its interaction with the stationary phase and enhancing chromatographic separation.
The derivatization with Dansyl chloride and Fmoc-Cl, as discussed in section 4.1.1, not only adds a fluorescent tag but also significantly increases the hydrophobicity of the resulting derivatives. This leads to better retention and resolution on C18 columns. For instance, the derivatization of structurally similar diamines like m-xylylenediamine (B75579) has been shown to greatly improve their chromatographic behavior, allowing for baseline separation from other components in a mixture. oup.com
Table 3: Impact of Derivatization on Chromatographic Properties of Aromatic Diamines
| Derivatizing Agent | Effect on Retention | Typical Column | Key Benefit |
|---|---|---|---|
| Dansyl Chloride | Increased retention time | Reversed-phase (C18) | Improved separation from polar interferences |
| Fmoc Chloride | Significantly increased retention | Reversed-phase (C18) | Enhanced resolution and peak shape |
| OPA/thiol | Increased retention | Reversed-phase (C18) | Suitable for rapid, automated analysis |
This table summarizes the general effects of derivatization on the chromatographic separation of aromatic diamines.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Compatibility
The analysis of aliphatic primary amines such as this compound by reversed-phase high-performance liquid chromatography (RP-HPLC) presents distinct challenges. Due to their chemical nature, these compounds often exhibit poor retention on nonpolar stationary phases and lack a significant chromophore, which is necessary for detection by common UV-Vis spectrophotometers. nih.govsigmaaldrich.com Consequently, pre-column derivatization is a frequently employed strategy to enhance their chromatographic behavior and detectability. researchgate.net
The primary objectives of derivatization for RP-HPLC compatibility are twofold: to increase the hydrophobicity of the analyte and to introduce a UV-absorbing or fluorescent tag. nih.govresearchgate.net By converting the polar primary amine groups into larger, less polar derivatives, retention on C8 or C18 columns is significantly improved. researchgate.netnih.gov This chemical modification overcomes the issue of low retention that small, polar molecules typically face in reversed-phase systems. nih.gov
A variety of reagents are utilized for the derivatization of primary amines. These agents react with the amino groups to form stable derivatives with enhanced detection characteristics. For instance, reagents like o-phthalaldehyde (OPA), when reacted with an amine in the presence of a thiol, form highly fluorescent isoindole derivatives. nih.govacs.org This method is valued for its mild reaction conditions and the high sensitivity it imparts to the analysis. nih.gov Other common derivatizing agents include 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride (DNS-Cl), which introduce strongly UV-absorbing and fluorescent groups, respectively. nih.govacs.org The choice of derivatizing agent depends on the specific requirements of the analysis, such as desired sensitivity and the detection system available. acs.org
The derivatization process must be carefully optimized to ensure a quantitative conversion of the amine to a single, stable derivative with minimal side reactions. sigmaaldrich.com Factors such as pH, reaction time, temperature, and reagent concentration are critical to achieving reproducible and accurate results. nih.gov For example, the reaction between amines and 4-chloro-7-nitrobenzofurazane (NBD-Cl) is typically conducted at a controlled temperature and pH to ensure the formation of a stable, fluorescent product. nih.gov
| Derivatizing Agent | Functional Group Targeted | Principle of Enhancement | Detection Method |
|---|---|---|---|
| o-Phthalaldehyde (OPA) with a thiol | Primary amines | Forms a highly fluorescent isoindole derivative. | Fluorescence |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Introduces a strong UV-absorbing fluorenylmethoxycarbonyl group. | UV/Fluorescence |
| Dansyl chloride (DNS-Cl) | Primary and secondary amines, phenols | Attaches a fluorescent dansyl group. | Fluorescence/UV |
| 4-Chloro-7-nitrobenzofurazane (NBD-Cl) | Primary and secondary amines | Creates a fluorescent and UV-visible absorbing derivative. | Fluorescence/UV-Vis |
Chiral Separation of Enantiomeric Derivatives
The separation of enantiomers is a critical task in pharmaceutical and chemical analysis. For chiral primary amines that lack a rigid structure, direct separation on a chiral stationary phase (CSP) can be challenging. An effective alternative is indirect chiral separation, which involves derivatization with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers possess different physicochemical properties and can be separated on a standard, non-chiral HPLC column. wikipedia.org
The selection of a suitable CDA is paramount. The agent must be enantiomerically pure and react quantitatively with the amine to form stable diastereomeric derivatives. wikipedia.org Reagents such as (1R,2R)- or (1S,2S)-trans-2-(2,3-anthracenedicarboximido)cyclohexanecarbonyl chloride have been successfully used to label chiral primary amines. nih.gov The resulting diastereomeric amides exhibit different chromatographic retention times, allowing for their separation and quantification. nih.gov Similarly, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its chloride are classic CDAs used for determining the enantiomeric excess of alcohols and amines. wikipedia.org
Another strategy involves the use of chiral stationary phases (CSPs) which can directly separate the enantiomers of the derivatized or, in some cases, underivatized amine. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability in resolving the enantiomers of various chiral compounds, including primary amines. yakhak.orgmdpi.com The derivatization of the amine with a tag like nitrobenzoxadiazole (NBD) can enhance the interaction with the CSP and improve enantioselectivity. yakhak.org The choice between indirect separation on an achiral phase and direct separation on a CSP depends on factors such as the nature of the analyte, the availability of a suitable CSP, and the required analytical performance. nih.govyakhak.org Supercritical fluid chromatography (SFC) with crown ether-based CSPs has also emerged as a powerful technique for the chiral separation of primary amines. wiley.com
| Chiral Derivatizing Agent (CDA) | Reactive Group | Resulting Derivative | Separation Principle |
|---|---|---|---|
| Mosher's acid chloride (MTPA-Cl) | Acid chloride | Diastereomeric amides | Separation of diastereomers on an achiral column |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) | Activated aryl fluoride | Diastereomeric N-aryl derivatives | Separation of diastereomers on an achiral column |
| (1R,2R)-trans-2-(2,3-anthracenedicarboximido)cyclohexanecarbonyl chloride | Acid chloride | Diastereomeric amides | Separation of diastereomers on an achiral column |
| o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine) | Aldehyde and thiol | Diastereomeric isoindoles | Separation of diastereomers on an achiral column |
Information regarding "this compound" is not available in the public domain.
Extensive research has been conducted to gather information on the chemical compound "this compound" and its applications as a versatile molecular synthon. Despite a thorough search of scientific databases and chemical literature, no specific data or research findings related to this particular compound could be located.
The investigation aimed to detail its role in the synthesis of complex organic architectures, including its use as a scaffold for natural product synthesis and in the preparation of polydentate ligands. Additionally, the search sought to explore its integration into supramolecular systems, specifically within host-guest chemistry and self-assembly processes.
The absence of any published research, data tables, or detailed findings on "this compound" prevents the creation of a scientifically accurate article based on the provided outline. It is possible that this compound is a novel chemical entity that has not yet been synthesized or characterized, or that research involving it has not been made publicly available.
Therefore, it is not possible to generate the requested article with the specified scientifically accurate content, detailed research findings, and data tables.
No Publicly Available Research Found for "this compound" in Polymer and Material Science Applications
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or data are publicly available regarding the application of the chemical compound this compound in the field of polymer and material science.
Extensive queries aimed at uncovering its use in the areas outlined—including its incorporation into polymeric networks as a cross-linking agent or chain extender, its role in surface modification and functionalization, and its application in the development of hybrid organic-inorganic materials—did not yield any relevant results.
This indicates that either the compound has not been extensively studied for these purposes, or the research has not been published in publicly accessible domains. Therefore, it is not possible to provide a detailed, scientifically accurate article on the "Contributions to Polymer and Material Science" for this compound based on the current body of available information.
Conclusion
3-[3-(Aminomethyl)phenyl]propan-1-amine represents a chemical entity with significant, yet largely untapped, potential in advanced organic synthesis. Its structure, combining a meta-substituted aromatic ring with two distinct primary amine-containing side chains, offers a versatile platform for the construction of complex molecules. While detailed experimental data for this specific compound remains scarce, its role as a valuable building block can be inferred from the well-established importance of diamine motifs and aromatic-aliphatic scaffolds in medicinal chemistry and materials science. Further research into the synthesis, properties, and applications of this and related compounds is warranted to fully explore their utility in creating novel functional molecules.
Coordination Chemistry and Metal Ligand Interactions
Chelation Properties with Transition Metals
The presence of two nitrogen donor atoms allows 3-[3-(Aminomethyl)phenyl]propan-1-amine to act as a chelating ligand, forming stable complexes with a variety of transition metals. The flexibility of the propan-1-amine substituent, in contrast to the more rigid aminomethylphenyl group, allows the ligand to accommodate the preferred coordination geometries of different metal centers. It can act as a bidentate ligand, coordinating to a single metal center to form a chelate ring. The size and stability of this chelate ring will depend on the coordination angle and the metal ion's radius.
The coordination of this ligand to transition metals is expected to be primarily through the lone pair of electrons on the nitrogen atoms. The formation of metal-ligand bonds can be influenced by factors such as the pH of the solution, the nature of the metal salt, and the solvent used. For instance, in acidic conditions, the amine groups may be protonated, hindering coordination.
While specific studies on the chelation of this compound are not extensively documented, the behavior of analogous diamine ligands suggests the potential for forming mononuclear complexes. The coordination chemistry of transition metals with various amine-containing ligands is a broad and well-established field, providing a basis for predicting the behavior of this specific compound mdpi.comnih.gov. The resulting complexes may exhibit interesting magnetic and electronic properties, depending on the choice of the transition metal.
Table 1: Predicted Coordination Modes with Transition Metals
| Transition Metal Ion | Potential Coordination Geometry | Chelate Ring Size (atoms) | Notes |
| Cu(II) | Square Planar / Distorted Octahedral | 7 or 8 | The flexible propyl arm can adapt to Jahn-Teller distortion. |
| Ni(II) | Octahedral / Square Planar | 7 or 8 | Geometry is sensitive to the ligand field strength and steric factors. |
| Zn(II) | Tetrahedral / Octahedral | 7 or 8 | Favors tetrahedral geometry but can expand its coordination sphere. |
| Pd(II) | Square Planar | 7 or 8 | Strong preference for square planar geometry. |
| Pt(II) | Square Planar | 7 or 8 | Similar to Pd(II), forms stable square planar complexes. |
Design of Metal-Organic Framework (MOF) Linkers
The ditopic nature of this compound, with two distinct coordination sites, makes it a promising candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands . The properties of MOFs, such as their porosity and flexibility, are highly dependent on the geometry and nature of the organic linkers rsc.orgresearchgate.net.
The combination of a rigid phenyl group and a flexible propyl chain in this compound could lead to the formation of flexible MOFs researchgate.netchemrxiv.org. Such frameworks can exhibit dynamic responses to external stimuli like guest molecules, temperature, or light. The flexible propyl arm can allow for conformational changes within the framework, leading to "breathing" or "swelling" phenomena. This flexibility can be advantageous for applications in gas storage and separation, where the framework can adapt to accommodate different guest molecules.
The design of MOFs using this linker would involve reacting it with suitable metal nodes, such as zinc or copper clusters. The resulting topology of the MOF would be influenced by the coordination preferences of the metal center and the spatial arrangement of the amine groups on the ligand. The aminomethyl group attached to the phenyl ring provides a rigid connection point, while the propan-1-amine group offers a more adaptable linkage. This combination could lead to novel network topologies and porous materials with tunable properties. The introduction of functional groups into the organic linker is a common strategy to tailor the properties of MOFs for specific applications rsc.org.
Catalytic Applications in Metal-Complex Form
Transition metal complexes containing amine ligands are widely utilized as catalysts in a variety of organic transformations nih.govderpharmachemica.commostwiedzy.plnih.gov. The coordination of this compound to a transition metal can modulate the metal's electronic properties and create a specific steric environment, thereby influencing its catalytic activity and selectivity.
Complexes of this ligand with metals like palladium, copper, or nickel could potentially catalyze reactions such as C-C coupling (e.g., Suzuki, Heck, and Sonogashira reactions), C-N coupling, and oxidation reactions. The amine groups can act as ancillary ligands, stabilizing the metal center in various oxidation states throughout the catalytic cycle. The specific structure of the complex, including the coordination geometry and the bite angle of the chelating ligand, would play a crucial role in determining the catalytic outcome.
For instance, chiral versions of this ligand, if synthesized, could be used in asymmetric catalysis to produce enantiomerically enriched products. The flexible nature of the propyl chain might allow for fine-tuning of the catalyst's active site to achieve high levels of stereocontrol. While specific catalytic applications of complexes derived from this compound have not been reported, the vast literature on catalysis by transition metal-amine complexes provides a strong foundation for exploring their potential in this area mdpi.comnih.govderpharmachemica.com.
Table 2: Potential Catalytic Applications of Metal Complexes
| Metal Complex | Potential Catalytic Reaction | Rationale |
| Palladium(II) Complex | C-C Coupling Reactions | Palladium is a well-known catalyst for cross-coupling reactions. |
| Copper(I/II) Complex | Oxidation of Alcohols/Amines | Copper complexes are effective catalysts for various oxidation processes. |
| Nickel(II) Complex | Kumada Coupling | Nickel is a cost-effective alternative to palladium for certain cross-coupling reactions. |
| Rhodium(I)/Iridium(I) | Hydrogenation/Hydroformylation | Rhodium and Iridium complexes with amine ligands are active in hydrogenation and hydroformylation. |
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution ¹H and ¹³C NMR spectroscopy would be the primary methods for confirming the molecular structure of 3-[3-(Aminomethyl)phenyl]propan-1-amine in solution.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the meta-substituted benzene (B151609) ring would appear as a complex multiplet pattern in the range of δ 7.0-7.4 ppm. The benzylic protons of the aminomethyl group (-CH₂-NH₂) would likely resonate as a singlet or a sharp multiplet around δ 3.8-4.0 ppm. The protons of the propyl chain (-CH₂-CH₂-CH₂-NH₂) would present as three distinct multiplets. The protons on the carbon adjacent to the phenyl ring would be expected around δ 2.6-2.8 ppm, the central methylene (B1212753) protons around δ 1.8-2.0 ppm, and the protons on the carbon adjacent to the terminal amine would appear around δ 2.7-2.9 ppm. The amine protons (-NH₂) would typically appear as broad singlets, the exact chemical shift of which is highly dependent on solvent, concentration, and temperature. Adding D₂O would cause the -NH₂ signals to disappear, confirming their assignment.
¹³C NMR Spectroscopy : The carbon NMR spectrum would provide complementary information. The benzene ring would show four distinct signals in the aromatic region (δ 120-145 ppm), corresponding to the four unique carbon environments of the meta-substituted ring. The benzylic carbon would likely appear around δ 45-50 ppm. The three carbons of the propyl chain would be found in the aliphatic region, with expected shifts of approximately δ 30-40 ppm.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity between the phenyl ring, the aminomethyl group, and the propan-1-amine side chain.
Table 8.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and require experimental confirmation.
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.4 (m) | 125 - 130 |
| Aromatic C (quaternary) | - | 138 - 145 |
| Ar-C H₂-CH₂-CH₂-NH₂ | 2.6 - 2.8 (t) | 30 - 35 |
| Ar-CH₂-C H₂-CH₂-NH₂ | 1.8 - 2.0 (m) | 28 - 33 |
| Ar-CH₂-CH₂-C H₂-NH₂ | 2.7 - 2.9 (t) | 38 - 43 |
| Ar-C H₂-NH₂ | 3.8 - 4.0 (s) | 45 - 50 |
| -NH ₂ (both amines) | Variable (broad s) | - |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide exact bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonds involving the primary amine groups, which are expected to be significant structural determinants. Obtaining a suitable single crystal of the compound or a salt derivative would be the prerequisite for this analysis.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
FT-IR Spectroscopy : The IR spectrum of this compound would be characterized by several key absorption bands. nih.govsanderkok.comelexbiotech.com The N-H stretching vibrations of the two primary amine (-NH₂) groups are expected to appear as two distinct, medium-intensity bands in the region of 3300-3500 cm⁻¹. sanderkok.comsigmaaldrich.com The presence of two bands (symmetric and asymmetric stretching) is characteristic of a primary amine. elexbiotech.com Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and aminomethyl groups would appear just below 3000 cm⁻¹. nih.gov The N-H bending vibration (scissoring) for the primary amines should produce a band in the 1580-1650 cm⁻¹ region. sanderkok.com C-N stretching vibrations for both the aliphatic and aromatic-attached amine groups are expected in the 1020-1335 cm⁻¹ range. sanderkok.com Out-of-plane C-H bending bands for the meta-substituted benzene ring would appear in the fingerprint region (typically 690-710 cm⁻¹ and 750-810 cm⁻¹). Broadening of the N-H stretching bands would indicate the presence of intermolecular hydrogen bonding.
Raman Spectroscopy : Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are often strong in Raman spectra. mdpi.comopulentpharma.com The symmetric C-H stretching of the aromatic ring around 3060 cm⁻¹ would also be a prominent feature. opulentpharma.com While N-H and C-N stretches are also Raman active, they are often weaker than in the IR spectrum. The technique is particularly useful for studying the skeletal vibrations of the molecule.
Table 8.2: Expected Vibrational Frequencies for this compound Note: These are expected ranges and require experimental confirmation.
| Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |
|---|---|---|
| N-H Stretch (Primary Amines) | 3300 - 3500 (two bands) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| N-H Bend (Scissoring) | 1580 - 1650 | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | 1580 - 1610 |
| C-N Stretch | 1020 - 1335 | Present, often weak |
| Aromatic C-H Out-of-Plane Bend | 690 - 810 | Weak |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample of the compound. For this compound, with the molecular formula C₁₀H₁₆N₂, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer would be compared against these theoretical values to confirm the compound's empirical formula and assess its purity.
Table 8.3: Theoretical Elemental Composition of C₁₀H₁₆N₂
| Element | Atomic Mass | Molar Mass (g/mol) | % Composition |
|---|---|---|---|
| Carbon (C) | 12.011 | 120.11 | 73.12% |
| Hydrogen (H) | 1.008 | 16.128 | 9.82% |
| Nitrogen (N) | 14.007 | 28.014 | 17.06% |
| Total | 164.252 | 100.00% |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its reactivity and the distribution of electrons.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. For 3-[3-(Aminomethyl)phenyl]propan-1-amine, the HOMO is expected to be localized primarily on the lone pair electrons of the two nitrogen atoms in the aminomethyl and propan-1-amine groups, making these sites the most nucleophilic. The LUMO is likely distributed across the aromatic phenyl ring.
From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's reactive nature.
Table 1: Conceptual Global Reactivity Indices Note: Specific values are not available from existing literature and would require dedicated computational studies. This table is illustrative of the parameters that would be calculated.
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the ionization potential. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | χ2/(2η) | Measures the propensity of a species to accept electrons. imist.ma |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map would show regions of high negative potential localized around the nitrogen atoms of the two amine groups due to their lone pairs of electrons. These are the primary nucleophilic sites. Conversely, the hydrogen atoms attached to these nitrogens and the aromatic protons would exhibit positive potential, making them electrophilic sites. utoronto.ca
Conformational Analysis and Energy Landscapes
The flexibility of the propan-1-amine side chain allows this compound to exist in various conformations. Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating its single bonds to identify stable conformers (energy minima) and transition states between them. This analysis is crucial as the biological activity and physical properties of a molecule can depend heavily on its preferred three-dimensional shape. Computational methods can determine the relative energies of these conformers, identifying the most stable, lowest-energy structure.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in studying reaction mechanisms at the molecular level. researchgate.net For reactions involving this compound, such as aminolysis or reactions where the amine groups act as nucleophiles, DFT calculations can be used to map the entire reaction pathway. scispace.com This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate, and calculating the activation energy. researchgate.net Understanding the energy barriers and the structure of intermediates provides a detailed picture of the reaction's feasibility and kinetics. scispace.comresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
Computational chemistry can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data. nih.gov
NMR Chemical Shifts : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, predicted ¹H NMR spectra would show distinct signals for the aliphatic protons of the propyl chain, the benzylic protons of the aminomethyl group, the aromatic protons on the phenyl ring, and the exchangeable protons of the two NH₂ groups.
Vibrational Frequencies : The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. For a primary amine like the subject compound, characteristic "twin peaks" for N-H bond stretching vibrations are expected between 3300 and 3500 cm⁻¹. docbrown.info Other notable vibrations would include C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations. docbrown.info
UV-Vis Absorption : Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding UV-Vis absorption spectra. The predicted spectrum for this molecule would likely show absorptions characteristic of the phenyl group.
Non-Linear Optical (NLO) Property Calculations
Molecules with significant charge separation, often found in donor-acceptor systems, can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and information technology. researchgate.net Computational methods can calculate NLO properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The magnitude of these parameters indicates the potential of a molecule to be used as an NLO material. For this compound, the presence of electron-donating amine groups and the π-system of the phenyl ring could lead to NLO activity, which can be quantified through these theoretical calculations.
Mechanistic Studies of Biological Interactions in Vitro and Biophysical Focus
Investigation of Enzyme Binding and Inhibition Profiles (In Vitro)
There is currently no specific in vitro data available that details the binding and inhibition profiles of 3-[3-(Aminomethyl)phenyl]propan-1-amine against any particular enzyme. Scientific studies providing inhibitory constants such as IC₅₀ or Kᵢ values, or characterizations of its mode of enzyme inhibition (e.g., competitive, non-competitive) for this compound, have not been identified.
Receptor Ligand Binding and Structural Characterization (In Vitro/Structural Biology)
Similarly, there is a lack of published research on the direct interaction of this compound with specific biological receptors. Data from in vitro ligand binding assays, which would determine its affinity (e.g., Kₐ, Kₑ) and selectivity for various receptor types, are not available. Furthermore, no structural biology studies, such as X-ray crystallography or NMR spectroscopy, have been reported that would elucidate the binding mode of this compound within a receptor's active site.
Role as a Chemical Probe in Cell-Free or Animal Model Systems
The use of this compound as a chemical probe in cell-free assays or animal models has not been described in the available literature. Chemical probes are valuable tools for studying the function of specific proteins or biological pathways; however, there is no indication that this compound has been utilized for such purposes.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction
Due to the absence of primary data on its biological activity, no structure-activity relationship (SAR) studies have been conducted for this compound. SAR studies require a series of related compounds with varying biological activities to determine which structural features are crucial for their molecular interactions. Without initial activity data for the parent compound, such analyses are not feasible.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
